molecular formula C15H13ClFN3O3 B4142814 N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-3-fluorobenzamide

N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-3-fluorobenzamide

Cat. No.: B4142814
M. Wt: 337.73 g/mol
InChI Key: DWYSYWXVKRNNDU-UHFFFAOYSA-N
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Description

N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-3-fluorobenzamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-3-fluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Amination: Conversion of the nitro group to an amine.

    Coupling Reaction: The amine is then coupled with a fluorinated benzoyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors and continuous flow systems to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-3-fluorobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The amine group can be oxidized to a nitroso or nitro group using oxidizing agents.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of nitroso or nitro derivatives.

Scientific Research Applications

N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-3-fluorobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-3-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction is often mediated by the functional groups present in the compound, which can form hydrogen bonds, ionic interactions, or hydrophobic interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4-fluorobenzamide
  • N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2-fluorobenzamide

Uniqueness

N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-3-fluorobenzamide is unique due to the specific positioning of the fluorine atom on the benzamide ring. This positioning can significantly influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

N-[2-(4-chloro-2-nitroanilino)ethyl]-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFN3O3/c16-11-4-5-13(14(9-11)20(22)23)18-6-7-19-15(21)10-2-1-3-12(17)8-10/h1-5,8-9,18H,6-7H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYSYWXVKRNNDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCCNC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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